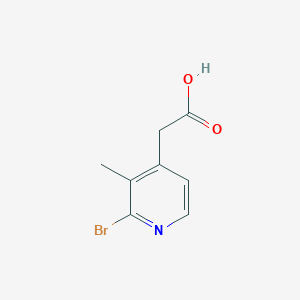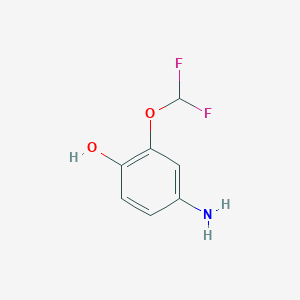
4-Amino-2-(difluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(difluoromethoxy)phenol is an organic compound characterized by the presence of an amino group, a difluoromethoxy group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(difluoromethoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-nitrophenol with difluoromethyl ether in the presence of a base, followed by reduction of the nitro group to an amino group . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The diazotization of corresponding anilines followed by decomposition of the diazonium salts in the presence of sulfuric acid is another method used in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the substituents introduced.
Applications De Recherche Scientifique
4-Amino-2-(difluoromethoxy)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-2-(difluoromethoxy)phenol involves its interaction with various molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with biological targets, while the phenol group can participate in redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Amino-2-(difluoromethoxy)phenol is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity
Propriétés
Formule moléculaire |
C7H7F2NO2 |
|---|---|
Poids moléculaire |
175.13 g/mol |
Nom IUPAC |
4-amino-2-(difluoromethoxy)phenol |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-3-4(10)1-2-5(6)11/h1-3,7,11H,10H2 |
Clé InChI |
VQRUWLOHXDJCHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)OC(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)


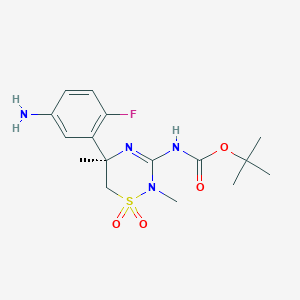
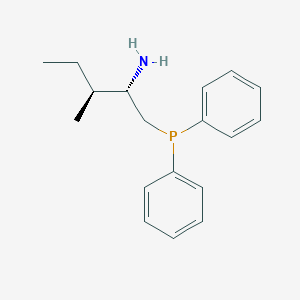
![5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid](/img/structure/B12951143.png)

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12951157.png)
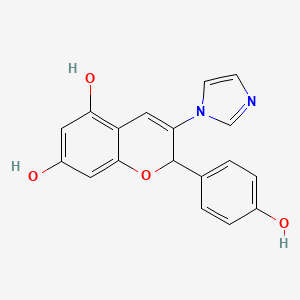
![Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-](/img/structure/B12951162.png)
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12951165.png)


